molecular formula C21H26N2O2S B2617299 (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421483-39-7

(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2617299
CAS No.: 1421483-39-7
M. Wt: 370.51
InChI Key: OOUMKCGDXLVFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial research. This compound features a unique structure that combines a phenyl ring substituted with an isopropoxy group, a piperidine ring, and a pyridine ring connected via a thioether linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Thioether Linkage Formation: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a halomethyl piperidine derivative.

    Final Coupling Step: The isopropoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with an isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with a variety of biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of neurology and oncology.

Industry

In industrial research, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exerts its effects is likely multifaceted, involving interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyridine ring may bind to enzyme active sites. The thioether linkage and isopropoxyphenyl group can further modulate these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of an isopropoxy group.

    (4-Isopropoxyphenyl)(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)methanone: Similar structure but with the pyridine ring substituted at the 3-position.

    (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s interactions with biological targets, while the thioether linkage offers a site for further chemical modification.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)25-19-8-6-18(7-9-19)21(24)23-13-10-17(11-14-23)15-26-20-5-3-4-12-22-20/h3-9,12,16-17H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMKCGDXLVFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.